5-Bromo-2-formylfuran-3-carboxylic acid 5-Bromo-2-formylfuran-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1824373-39-8
VCID: VC4943361
InChI: InChI=1S/C6H3BrO4/c7-5-1-3(6(9)10)4(2-8)11-5/h1-2H,(H,9,10)
SMILES: C1=C(OC(=C1C(=O)O)C=O)Br
Molecular Formula: C6H3BrO4
Molecular Weight: 218.99

5-Bromo-2-formylfuran-3-carboxylic acid

CAS No.: 1824373-39-8

Cat. No.: VC4943361

Molecular Formula: C6H3BrO4

Molecular Weight: 218.99

* For research use only. Not for human or veterinary use.

5-Bromo-2-formylfuran-3-carboxylic acid - 1824373-39-8

Specification

CAS No. 1824373-39-8
Molecular Formula C6H3BrO4
Molecular Weight 218.99
IUPAC Name 5-bromo-2-formylfuran-3-carboxylic acid
Standard InChI InChI=1S/C6H3BrO4/c7-5-1-3(6(9)10)4(2-8)11-5/h1-2H,(H,9,10)
Standard InChI Key WZXLZJYEHOSMLQ-UHFFFAOYSA-N
SMILES C1=C(OC(=C1C(=O)O)C=O)Br

Introduction

5-Bromo-2-formylfuran-3-carboxylic acid is an organic compound belonging to the class of furan derivatives. It is characterized by a bromine atom, a formyl group, and a carboxylic acid functional group attached to a furan ring. This compound has garnered significant interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological applications.

Key Identifiers:

  • Chemical Formula: C6H3BrO4C_6H_3BrO_4

  • CAS Number: 1824373-39-8

  • Molecular Weight: 219.99 g/mol

  • IUPAC Name: 5-bromo-2-formylfuran-3-carboxylic acid

  • InChI Key: WZXLZJYEHOSMLQ-UHFFFAOYSA-N .

Stability:

The compound is stable under inert conditions but may degrade upon exposure to moisture or light. Proper storage at low temperatures (e.g., 4°C) is recommended to maintain its integrity .

Synthesis

The synthesis of 5-Bromo-2-formylfuran-3-carboxylic acid involves multi-step reactions, often starting with bromination of furan derivatives followed by functionalization of the formyl and carboxylic acid groups.

General Synthesis Steps:

  • Bromination: Introduction of a bromine atom at the 5-position of the furan ring.

  • Formylation: Addition of a formyl group (-CHO) at the 2-position.

  • Carboxylation: Incorporation of the carboxylic acid group (-COOH) at the 3-position.

  • Purification: Use of solvents like dichloromethane or chloroform to isolate the product with high purity.

Reaction Conditions:

  • Catalysts such as aluminum chloride are commonly used.

  • Continuous flow reactors may be employed for industrial-scale synthesis to improve yield and scalability.

Reactivity and Applications

The compound's reactivity is derived from its functional groups:

  • Bromine Atom: Facilitates electrophilic substitution reactions.

  • Formyl Group: Enables nucleophilic addition reactions.

  • Carboxylic Acid Group: Participates in esterification and amidation reactions.

Applications:

  • Organic Synthesis: Used as a building block for more complex molecules.

  • Medicinal Chemistry: Investigated for potential biological activities, including enzyme inhibition and receptor binding.

  • Material Science: May serve as a precursor for designing advanced materials.

Hazard Classification:

  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

Precautions:

  • Use personal protective equipment (PPE) such as gloves and goggles during handling.

  • Store under dry, inert conditions away from light and moisture.

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